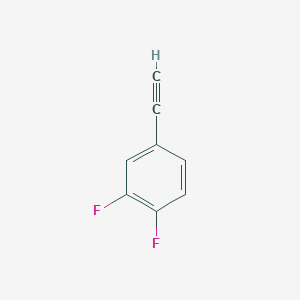

3,4-Difluorophenylacetylene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-ethynyl-1,2-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPAOXIWRDDQGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60551725 | |

| Record name | 4-Ethynyl-1,2-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143874-13-9 | |

| Record name | 4-Ethynyl-1,2-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Difluorophenylacetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4 Difluorophenylacetylene and Its Derivatives

Sonogashira Coupling Reactions in the Synthesis of 3,4-Difluorophenylacetylene

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org It has proven to be an invaluable tool for the synthesis of this compound.

Catalyst Systems for Sonogashira Coupling (e.g., PdCl₂(Ph₃P)₂, CuI, Triethylamine)

The success of the Sonogashira coupling is highly dependent on the catalyst system employed. A typical and widely used system consists of a palladium(II) catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), a copper(I) salt, commonly copper(I) iodide (CuI), and a base, often an amine like triethylamine (B128534). psu.edu The palladium catalyst is central to the catalytic cycle, while the copper co-catalyst facilitates the reaction with the terminal alkyne. wikipedia.org The base is crucial for deprotonating the alkyne and neutralizing the hydrogen halide formed during the reaction. preprints.org

Table 1: Common Catalyst Systems for Sonogashira Coupling

| Catalyst Component | Example | Role in Reaction |

| Palladium Catalyst | PdCl₂(PPh₃)₂ | Main catalyst for cross-coupling |

| Copper Co-catalyst | CuI | Activates the terminal alkyne |

| Base | Triethylamine | Deprotonates the alkyne and scavenges acid |

Reaction Conditions and Optimization for Yield and Selectivity

Optimizing reaction conditions is paramount for achieving high yields and selectivity in the synthesis of this compound. Key parameters that are often fine-tuned include the choice of solvent, temperature, and the specific base used. Solvents can range from polar aprotic solvents like dimethylformamide (DMF) to nonpolar solvents like toluene, with the choice influencing reactant solubility and reaction kinetics. lucp.netrsc.org Temperature is another critical factor; while many Sonogashira reactions proceed at room temperature, heating can be necessary for less reactive substrates. wikipedia.orgrsc.org The base's strength and steric properties can also impact the reaction's efficiency. For instance, bulkier bases may be required in certain cases to avoid side reactions. The reactivity of the aryl halide is also a significant consideration, with the general trend for reactivity being I > Br > Cl. wikipedia.org Electron-withdrawing groups on the aryl halide, such as the fluorine atoms in 3,4-difluorobenzene derivatives, can enhance the reaction rate. researchgate.net

Alternative Coupling Strategies for Arylacetylenes

While the Sonogashira coupling is dominant, other strategies for synthesizing arylacetylenes exist. These include copper-free Sonogashira-type reactions, which have been developed to avoid the use of copper co-catalysts that can sometimes lead to undesired side reactions like the homocoupling of alkynes (Glaser coupling). nanochemres.orgrsc.org Additionally, other cross-coupling reactions, such as the Heck reaction, can be adapted for the synthesis of alkynes, although this is less common for direct arylacetyelene synthesis. psu.edu Three-component coupling reactions involving arynes, phosphites, and alkynes also present a novel route to functionalized arylacetylenes. acs.org

Advanced Spectroscopic and Computational Investigations of 3,4 Difluorophenylacetylene

Vibrational Spectroscopy for Electronic State Characterization

Vibrational spectroscopy is a powerful tool for probing the energy levels and structure of molecules in their various electronic states. nih.gov For 3,4-difluorophenylacetylene, sophisticated techniques have been utilized to unravel the intricacies of its vibrational and electronic landscapes.

Resonance-Enhanced Multiphoton Ionization Techniques for Vibrational Assignments

Resonance-Enhanced Multiphoton Ionization (REMPI) spectroscopy is a highly sensitive and selective method used to study the electronic and vibrational structure of molecules. wikipedia.orgaps.org This technique involves the absorption of two or more photons, where the first photon excites the molecule to a resonant intermediate electronic state, and a subsequent photon ionizes it. wikipedia.org By tuning the laser frequency and monitoring the ion signal, a spectrum corresponding to the transitions to the intermediate state is obtained.

In the investigation of this compound, REMPI spectroscopy has been instrumental in assigning the vibrational modes in its first electronically excited state (S₁) and the cationic ground state (D₀). researchgate.netresearcher.life The REMPI spectrum reveals a series of vibronic bands, which correspond to transitions from the ground vibrational level of the electronic ground state (S₀) to various vibrational levels of the S₁ state. libretexts.org The analysis of these spectra has allowed for the determination of the adiabatic excitation energy, which is the energy difference between the ground vibrational levels of the S₀ and S₁ states, to be 35639 ± 5 cm⁻¹. consensus.app

Slow Electron Velocity-Map Imaging Techniques for Energy Analyses

To further refine the energetic analysis and gain deeper insight into the vibrational structure of the cation, the slow electron velocity-map imaging (SEVI) technique is employed in conjunction with REMPI. wisc.eduberkeley.edu SEVI is a high-resolution variant of photoelectron spectroscopy that measures the kinetic energy of the electrons ejected during ionization. wisc.eduberkeley.edunih.gov By analyzing the kinetic energy of the photoelectrons produced in the REMPI process, the vibrational energy levels of the resulting cation can be determined with high precision. researchgate.netnih.gov

For this compound, SEVI has been used to obtain detailed vibrational spectra of the D₀ cationic state. researchgate.net This has enabled the precise determination of the adiabatic ionization potential, which is the energy required to remove an electron from the molecule in its ground vibrational state, determined to be 72398 cm⁻¹. consensus.app The high resolution of SEVI allows for the observation of distinct vibrational modes of the cation, providing valuable data for understanding the changes in molecular structure and bonding upon ionization. researchgate.netnih.gov

Electronic Structure Analysis via Quantum Chemistry

Quantum chemistry calculations are indispensable for interpreting experimental spectroscopic data and providing a theoretical framework for understanding the electronic structure and properties of molecules.

Density Functional Theory (DFT) Calculations for Ground and Excited States

Density Functional Theory (DFT) has emerged as a powerful computational method for studying the electronic structure of molecules. gaussian.com It offers a good balance between accuracy and computational cost, making it suitable for calculating the properties of both the ground and excited electronic states of medium-sized molecules like this compound. researchgate.netarxiv.org

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. acs.org In the study of this compound, several functionals have been explored to provide a comprehensive understanding of its electronic properties. researchgate.net

B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a hybrid functional that has been widely used due to its reliability in predicting molecular geometries and vibrational frequencies for a vast range of molecules. gaussian.comacs.org However, it can sometimes provide a less accurate description of long-range interactions and charge-transfer excitations. acs.org

CAM-B3LYP: The Coulomb-attenuating method (CAM-B3LYP) is a long-range corrected hybrid functional designed to improve upon the deficiencies of B3LYP, particularly for charge-transfer states and systems where long-range exchange interactions are important. gaussian.comscribd.comaps.org

LC-BLYP: The long-range corrected Becke, Lee-Yang-Parr (LC-BLYP) functional is another range-separated functional that systematically improves the description of long-range exchange, which is crucial for accurately predicting excited state properties. acs.orguit.no

The exploration of these different functionals allows for a more robust and reliable theoretical description of the ground and excited states of this compound, providing a solid foundation for the interpretation of experimental spectra. researchgate.netacs.org

Time-Dependent Density Functional Theory (TD-DFT) for Vibronic Structure Simulation

To simulate the vibronic structure observed in the REMPI spectra, Time-Dependent Density Functional Theory (TD-DFT) is employed. mpg.deuci.edu TD-DFT is an extension of DFT that allows for the calculation of excited-state energies and properties, making it an invaluable tool for simulating electronic absorption and emission spectra. arxiv.org

By combining TD-DFT electronic structure calculations with Franck-Condon integral calculations, it is possible to simulate the vibronic structure of the S₁ ← S₀ electronic transition. researchgate.netacs.org These simulations predict the relative intensities of the different vibrational bands in the spectrum, which can then be compared with the experimental REMPI data. This comparison is crucial for the definitive assignment of the observed vibrational bands and provides a stringent test of the accuracy of the theoretical methods. researchgate.net The vibronic structure simulation for this compound has been carried out using a combination of TD-DFT and a second-order vibronic model to accurately reproduce the experimental findings. researchgate.net

Franck-Condon Integral Calculations

Franck-Condon (FC) integral calculations are a cornerstone in understanding the vibronic structure of molecules, providing a theoretical basis for the intensities of transitions between different vibrational levels of two electronic states. For this compound, these calculations are instrumental in simulating and interpreting its electronic spectra.

Detailed Research Findings:

Vibronic transitions in this compound have been analyzed using techniques like resonance-enhanced multiphoton ionization (REMPI) and slow electron velocity-map imaging (SEVI). The resulting spectra reveal a complex structure of vibrational modes in the first electronically excited state (S₁) and the ground cationic state (D₀). To assign these observed vibrational bands confidently, Franck-Condon simulations are employed. researchgate.net

These simulations are typically performed using time-dependent density functional theory (TD-DFT) to model the electronic transition. researchgate.net The calculations help in ascertaining the primary vibrational modes that are active upon excitation. researchgate.net For many substituted benzenes, the intensities of these vibronic bands are not governed by simple Franck-Condon factors alone but are significantly influenced by vibronic coupling, sometimes requiring second-order models for accurate simulation. researchgate.net In the case of related fluorophenylacetylenes, FC simulations have been crucial for assigning major vibrational modes in both the S₁ and D₀ states, demonstrating excellent agreement with experimental observations. researchgate.net

The process involves calculating the overlap between the vibrational wavefunctions of the ground and excited electronic states. The intensity of a vibronic transition is proportional to the square of this overlap integral. A significant displacement in the equilibrium geometry of the molecule upon electronic transition leads to a long progression of vibrational bands in the spectrum, and the FC principle dictates the relative intensities of these bands.

Interactive Table: Theoretical Methods for Vibronic Analysis

| Method | Application in Analyzing this compound | Reference |

|---|---|---|

| Franck-Condon Simulation | Used to confidently assign the main vibrational modes in the S₁ (first excited) and D₀ (cationic ground) states. | researchgate.net |

| Time-Dependent DFT (TD-DFT) | Provides the electronic structure information needed as input for the Franck-Condon calculations. | researchgate.net |

| Second-Order Vibronic Models | Employed to account for vibronic coupling effects that influence the intensities of spectral bands. | researchgate.net |

Molecular Orbital Analysis (e.g., HOMO and LUMO Energies)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and the energy required for electronic excitation.

Detailed Research Findings:

In donor-acceptor systems, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part. For phenylacetylene (B144264) derivatives, the phenyl ring and the acetylene (B1199291) group constitute a conjugated π-system. The introduction of electron-withdrawing fluorine atoms onto the phenyl ring is expected to stabilize both the HOMO and LUMO levels, lowering their energies. This stabilization affects the HOMO-LUMO energy gap, which in turn influences the electronic absorption spectrum and the molecule's reactivity.

A smaller HOMO-LUMO gap generally implies that less energy is required to excite an electron from the ground state to an excited state, often leading to a red-shift (a shift to longer wavelengths) in the absorption spectrum. It also suggests higher chemical reactivity and greater polarizability. Computational methods like Density Functional Theory (DFT) are commonly used to calculate the energies and visualize the spatial distribution of these orbitals. For a series of fluorinated compounds, LUMO energies have been shown to correlate with their electron-accepting strength.

Interactive Table: Key Concepts in Molecular Orbital Analysis

| Concept | Description | Relevance to this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; related to the ability to donate electrons. | Its energy level is lowered by the electron-withdrawing fluorine atoms. |

| LUMO | Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. | Its energy level is significantly lowered by the fluorine substituents. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and the energy of the lowest electronic transition. | A key factor in determining the molecule's electronic absorption properties and kinetic stability. |

Investigating Intermolecular Interactions and Hydrogen Bonding

The non-covalent interactions of this compound, particularly hydrogen bonding, are crucial for understanding its behavior in condensed phases and its ability to form complexes with other molecules. The presence of multiple potential interaction sites—the acidic acetylenic hydrogen, the π-electron clouds of the phenyl ring and the triple bond, and the fluorine atoms—allows for a variety of intermolecular structures.

Detailed Research Findings:

Studies on related monofluorophenylacetylenes provide significant insight into the expected behavior of the 3,4-difluoro derivative. These molecules can act as hydrogen bond donors via the acetylenic C-H group and as hydrogen bond acceptors through the π-systems of the ring and the C≡C bond. nih.gov Furthermore, the fluorine atoms can participate in weak C–H···F interactions. acs.org

In complexes with water and alcohols, fluorophenylacetylenes have been shown to form cyclic structures. researchgate.netnih.gov These complexes involve a hydrogen bond from the acetylenic C-H to the oxygen atom of the partner molecule (C-H···O) and another hydrogen bond from the partner's O-H group to the π-electron cloud of the acetylene bond (O-H···π). researchgate.netnih.gov This cooperative arrangement is a defining feature of these interactions. The presence of fluorine on the phenyl ring has been found to enhance the interaction of water with the acetylenic π-electron density. nih.govacs.org

Comparison with Phenylacetylene-Water Complexes

To understand the specific role of fluorine substitution, it is informative to compare the complexes of this compound with those of its parent molecule, phenylacetylene.

Detailed Research Findings:

The structure of the phenylacetylene-water complex has been definitively characterized as a cyclic arrangement involving two cooperative hydrogen bonds: a C-H···O bond and an O-H···π bond. nih.gov Spectroscopic and computational studies on 2-fluorophenylacetylene and 4-fluorophenylacetylene have revealed that their 1:1 complexes with water adopt a very similar structure. nih.govacs.org This implies that the substitution of fluorine on the phenyl ring does not fundamentally alter the primary intermolecular structure of the water complex. nih.govacs.org

However, the fluorine atoms are not passive spectators. It has been shown that the presence of fluorine enhances the interaction with the acetylenic π-electron density, likely due to the inductive electron-withdrawing effect of the fluorine atoms, which can influence the charge distribution across the molecule. nih.govacs.org This behavior of fluorophenylacetylenes is noted to be distinctly different from that of fluorobenzene, highlighting the unique role of the acetylene group in directing the intermolecular interactions. nih.gov While the primary binding motif is conserved, the fluorine atoms in this compound are expected to subtly modulate the strength and geometry of these hydrogen bonds compared to the unsubstituted phenylacetylene.

Interactive Table: Comparison of Phenylacetylene and Fluorophenylacetylene Water Complexes

| Feature | Phenylacetylene-Water Complex | Fluorophenylacetylene-Water Complex | Reference |

|---|---|---|---|

| Primary Structure | Cyclic | Cyclic | nih.gov, nih.gov |

| Hydrogen Bonds | C-H···O and O-H···π | C-H···O and O-H···π | nih.gov, nih.gov |

| Influence of Fluorine | N/A | Enhances interaction of water with the acetylenic π-electron density. | nih.gov, acs.org |

| Structural Alteration | N/A | The fundamental intermolecular structure is not altered by fluorine substitution. | nih.gov, acs.org |

Reactivity and Reaction Mechanisms Involving 3,4 Difluorophenylacetylene

Polymerization Studies of Substituted Phenylacetylenes

The polymerization of substituted phenylacetylenes, including 3,4-difluorophenylacetylene, has been a subject of significant research interest due to the potential applications of the resulting conjugated polymers in materials science.

The polymerization of phenylacetylene (B144264) and its derivatives is frequently catalyzed by transition metal complexes, with rhodium, molybdenum, and tungsten-based catalysts being particularly effective. mdpi.com

Rhodium Catalysts: Rhodium(I) catalysts, such as [Rh(cod)X]₂ (where cod is 1,5-cyclooctadiene (B75094) and X is Cl or OCH₃), are known to effectively polymerize monosubstituted acetylenes. mdpi.comresearchgate.net These catalysts typically operate via an insertion mechanism, leading to polymers with a high degree of stereoregularity, often with a predominantly cis-transoidal structure. rsc.orgresearchgate.net The polymerization process is generally considered non-living. ru.nl

Molybdenum and Tungsten Catalysts: Molybdenum (e.g., MoCl₅) and tungsten (e.g., WOCl₄)-based catalysts are also employed for the polymerization of substituted acetylenes. researchgate.netacs.org These catalysts often function through a metathesis mechanism. researchgate.net Tungsten-based catalysts, in particular, can lead to polymers with a lower cis-unit content and a higher extent of conjugation compared to those produced with rhodium catalysts. acs.org The addition of co-catalysts or additives like 1,4-dioxane (B91453) can influence the polymer's molecular weight and microstructure. acs.org

The polymerization of this compound results in the formation of poly(this compound), a conjugated polymer. mdpi.comresearchgate.net These polymers consist of a polyacetylene backbone with 3,4-difluorophenyl side groups. mdpi.com The conjugated nature of the polymer backbone imparts interesting electronic and optical properties. The synthesis of such polymers opens avenues for creating materials with tailored functionalities. acs.org

The microstructure of polyacetylenes, particularly the cis/trans isomeric content of the double bonds in the polymer backbone, is a critical factor influencing their properties.

High-cis Polymers: Rhodium catalysts are known to produce poly(phenylacetylene)s with a high cis-unit content, often exceeding 90%. rsc.orgacs.org However, these high-cis polymers can undergo simultaneous cis-to-trans isomerization and degradation over time, especially in solution. researchgate.netresearchgate.net This process can lead to a bimodal molecular weight distribution, with a fraction of lower molecular weight, isomerized macromolecules and a fraction of higher molecular weight, high-cis macromolecules. researchgate.netresearchgate.net

Low-cis Polymers: In contrast, tungsten-based catalysts tend to produce polymers with a lower cis-unit content, typically less than 10%, resulting in a higher degree of conjugation. acs.org The thermal degradation patterns of these polymers, analyzed by techniques like pyrolysis gas chromatography, can provide insights into the head-to-tail and head-to-head linkages of the monomer units. researchgate.net

Table 1: Influence of Catalyst on Polyacetylene Microstructure

| Catalyst Type | Typical Mechanism | Predominant Microstructure | Key Characteristics |

| **Rhodium (e.g., [Rh(cod)Cl]₂) ** | Insertion | High cis-content | Stereoregular, prone to isomerization |

| Molybdenum (e.g., MoCl₅) | Metathesis | Varies | Can produce irregular polymers |

| Tungsten (e.g., WOCl₄) | Metathesis | Low cis-content | High extent of conjugation |

Cross-Coupling Reactions beyond Sonogashira (e.g., Suzuki, Heck)

While the Sonogashira coupling is a common reaction for terminal alkynes, this compound can also participate in other cross-coupling reactions.

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. masterorganicchemistry.comyoutube.comcommonorganicchemistry.com While typically used for aryl-aryl bond formation, variations of this reaction could potentially involve alkynes. The reaction generally proceeds via oxidative addition, transmetalation, and reductive elimination steps. youtube.commdpi.com

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. masterorganicchemistry.comyoutube.comyoutube.com The reaction typically involves the coupling of aryl or vinyl halides with alkenes. youtube.com

Cycloaddition Reactions (e.g., Click Chemistry)

This compound can undergo cycloaddition reactions, a cornerstone of "click chemistry." organic-chemistry.orgpcbiochemres.com Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgsigmaaldrich.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, leading to the formation of 1,2,3-triazoles. organic-chemistry.orgpcbiochemres.com

The reactivity of this compound has been investigated in the context of copper-free 1,3-dipolar cycloaddition reactions with platinum(IV) azido (B1232118) complexes. researchgate.netrsc.org Specifically, the complex trans,trans,trans-[Pt(N₃)₂(OH)₂(py)₂] was studied for its reactivity with a range of alkynes. researchgate.netrsc.orgresearchgate.net

In these studies, it was observed that this compound, along with other simple terminal alkynes like phenylacetylene, did not react with the platinum(IV) azido complex under the tested conditions (stirring at 35 °C for up to 7 days). researchgate.netrsc.org In contrast, electron-deficient alkynes such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) and strained alkynes were found to be reactive. researchgate.netrsc.org The lower reactivity of Pt(IV) azido complexes compared to their Pt(II) counterparts is attributed to the higher oxidation state of the platinum center, which reduces the electron density on the azide (B81097) ligand. lenus.ienih.gov

Reactions as a Building Block in Complex Molecular Architectures

This compound is a versatile building block in organic synthesis, prized for its ability to introduce the difluorophenyl group into more complex molecules. Its terminal alkyne functionality is the key to its reactivity, allowing it to participate in a variety of coupling and cycloaddition reactions. These reactions are instrumental in constructing intricate molecular frameworks, particularly those found in materials science and medicinal chemistry. The fluorine atoms on the phenyl ring can significantly influence the electronic properties, metabolic stability, and binding interactions of the final products, making this an attractive starting material for targeted synthesis.

Synthesis of Aryl Acetylenes with Haloarenes

A primary application of this compound is in the synthesis of unsymmetrical diarylacetylenes through cross-coupling reactions with haloarenes. The most prominent of these methods is the Sonogashira coupling reaction. libretexts.orgnih.gov This reaction forms a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide. libretexts.org

The Sonogashira reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, like copper(I) iodide, which acts as a co-catalyst. libretexts.orgnih.gov The reaction is carried out in the presence of a base, commonly an amine such as triethylamine (B128534) or diisopropylamine, which also serves as the solvent. nih.gov The key steps of the catalytic cycle involve the oxidative addition of the haloarene to the palladium(0) complex, followed by the formation of a copper(I) acetylide from this compound. Transmetalation of the acetylide group from copper to the palladium complex and subsequent reductive elimination yields the final diarylacetylene product and regenerates the palladium(0) catalyst. libretexts.org

The general scheme for the Sonogashira coupling of this compound with a haloarene is presented below:

General Reaction Scheme:

Where X can be I, Br, Cl, or OTf.

The reactivity of the haloarene partner is a critical factor, with the typical order of reactivity being I > Br > Cl > OTf. The choice of catalyst, ligands, base, and solvent can be optimized to achieve high yields for a wide range of substrates. sioc-journal.cn Copper-free Sonogashira protocols have also been developed to circumvent issues related to the homocoupling of the terminal alkyne, which is a common side reaction promoted by the copper co-catalyst. nih.gov

Below is a table summarizing typical components and conditions for Sonogashira coupling reactions involving aryl acetylenes and haloarenes.

| Component | Example | Role in Reaction |

| Alkyne | This compound | Provides the sp-hybridized carbon for C-C bond formation. |

| Haloarene | Iodobenzene, Bromobenzene | Provides the sp²-hybridized carbon for C-C bond formation. |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | The primary catalyst that facilitates the cross-coupling. libretexts.org |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | Activates the alkyne by forming a copper acetylide intermediate. libretexts.orgnih.gov |

| Base | Triethylamine, Diisopropylamine | Neutralizes the hydrogen halide formed and can act as a solvent. nih.gov |

| Solvent | Toluene, Tetrahydrofuran (THF) | Provides the medium for the reaction to occur. |

Formation of Heterobicyclic Nitrogen Systems

The carbon-carbon triple bond in this compound serves as an excellent dipolarophile in [3+2] cycloaddition reactions, providing a direct route to five-membered nitrogen-containing heterocycles. sci-rad.com These reactions involve the combination of a three-atom dipole (the 1,3-dipole) with the two-atom alkyne system of this compound to form a five-membered ring. sci-rad.com This methodology is a powerful tool for constructing complex heterobicyclic systems that are prevalent in pharmaceuticals and functional materials.

A common 1,3-dipole used in these cycloadditions is an organic azide (R-N₃). The reaction of this compound with an azide, often catalyzed by copper(I) or ruthenium(II) complexes in "click chemistry" approaches, leads to the formation of a 1,2,3-triazole ring. The presence of the 3,4-difluorophenyl substituent can influence the regioselectivity of the cycloaddition, leading to the preferential formation of either the 1,4- or 1,5-disubstituted triazole isomer, depending on the reaction conditions and the nature of the azide.

Another important class of 1,3-dipoles for the synthesis of nitrogen heterocycles are nitrile oxides (R-C≡N⁺-O⁻). Their reaction with this compound yields isoxazoles, which are another significant class of five-membered heterocycles. Furthermore, azomethine ylides can react with this compound to produce substituted pyrrolines. sci-rad.com

The general scheme for a [3+2] cycloaddition reaction between this compound and an organic azide is as follows:

General Reaction Scheme:

![Reaction scheme for the [3+2] cycloaddition of this compound with an organic azide.](httpsa://i.imgur.com/image2.png)

The following table provides examples of 1,3-dipoles that can react with this compound to form heterobicyclic nitrogen systems.

| 1,3-Dipole | Resulting Heterocycle |

| Organic Azide (R-N₃) | 1,2,3-Triazole |

| Nitrile Oxide (R-CNO) | Isoxazole |

| Diazomethane (CH₂N₂) | Pyrazole sci-rad.com |

| Azomethine Ylide | Pyrroline sci-rad.com |

These cycloaddition reactions are highly valued for their efficiency and atom economy, often proceeding with high yields and regioselectivity. sci-rad.com The resulting heterocycles, bearing the 3,4-difluorophenyl moiety, are of significant interest for further functionalization and for their potential applications in various fields of chemistry.

Applications of 3,4 Difluorophenylacetylene in Advanced Materials Science

Development of Conjugated Polymers for Electronic and Optical Applications

The polymerization of acetylene (B1199291) and its derivatives yields polyacetylenes, a class of conjugated polymers known for their conductive properties. The introduction of specific substituents onto the acetylene monomer, such as the 3,4-difluorophenyl group, allows for the fine-tuning of the resulting polymer's electronic and optical characteristics. Poly(3,4-difluorophenylacetylene) and related copolymers are therefore of significant interest for applications in organic electronics. The fluorine atoms influence the polymer's frontier energy levels (HOMO and LUMO), which in turn affects its charge injection/transport capabilities and its interaction with light.

Photoelectric Properties of Substituted Polyacetylenes

The photoelectric properties of substituted polyacetylenes are intrinsically linked to their chemical structure. In polymers derived from this compound, the strong electronegativity of the fluorine atoms has a profound impact. By withdrawing electron density from the conjugated polymer backbone, the fluorine substituents stabilize the HOMO and LUMO energy levels. This stabilization can lead to improved air stability and can modulate the polymer's bandgap.

The specific substitution pattern on the phenyl ring is crucial. The 3,4-difluoro substitution creates a dipole moment that can influence intermolecular packing in the solid state, which is critical for efficient charge transport. The interplay between the electron-withdrawing inductive effect of the fluorine atoms and the mesomeric effects within the aromatic system dictates the final optoelectronic properties of the polymer, making this compound a strategic monomer for designing semiconductors with targeted energy levels.

Luminescence and Circularly Polarized Luminescence in Helical Polymers

Substituted polyacetylenes can be designed to form stable helical structures, particularly when chiral side groups are introduced. These helical polymers are a significant area of research due to their potential in chiroptical applications. While this compound itself is achiral, it can be copolymerized with chiral acetylene monomers to induce a helical conformation in the resulting polymer chain.

These helical, conjugated polymers can exhibit circularly polarized luminescence (CPL), where the emitted light has a preferential handedness (left- or right-circularly polarized). CPL-active materials are sought after for applications in 3D displays, optical data storage, and spintronics. The dissymmetry factor (glum), which quantifies the degree of circular polarization, is a key performance metric. The rigid structure of the polyacetylene backbone and the electronic influence of the 3,4-difluorophenyl groups can contribute to creating well-defined, stable helical structures that are necessary for achieving high glum values.

Applications in Sensors and Light Emitting Diodes (LEDs)

Furthermore, these conjugated polymers can be employed in chemical sensors. The luminescence of the polymer can be sensitive to the presence of specific analytes. Upon interaction with a target molecule, the polymer's conformation or electronic structure can be perturbed, leading to a change in its fluorescence intensity or wavelength. Polydiacetylenes, a related class of materials, are well-known for their colorimetric sensing capabilities, and polymers based on this compound could be designed to create highly sensitive and selective sensor arrays for detecting various chemical and biological agents.

Functional Materials for Molecular Assembly and Supramolecular Chemistry

Supramolecular chemistry involves the assembly of molecules into well-defined, functional structures held together by non-covalent interactions. This compound is an excellent candidate for designing molecules that undergo programmed self-assembly. The key features facilitating this are:

Dipole Moment : The two C-F bonds create a significant dipole moment on the phenyl ring.

Quadrupole Moment : The electron-rich phenyl ring and electron-poor fluorine atoms generate a quadrupole moment that can direct intermolecular interactions.

π-π Stacking : The aromatic phenyl ring can participate in π-π stacking interactions.

Linear Acetylene Unit : The rigid, linear acetylene group acts as a spacer, promoting directional and ordered packing.

These interactions, including dipole-dipole, halogen bonding (where fluorine can act as an acceptor), and π-π stacking, can be exploited to construct complex supramolecular architectures like liquid crystals, gels, and crystalline co-crystals. The phenyl-perfluorophenyl interaction is a known, robust supramolecular synthon, and while not a perfluorinated ring, the difluoro-substituted ring in this compound can engage in similar electrostatic interactions, guiding the formation of ordered assemblies.

Role in Liquid Crystal Compositions

The incorporation of fluorine atoms is a widely used strategy in the design of liquid crystal (LC) materials for display applications. Fluorinated LCs often exhibit desirable properties such as low viscosity, high chemical stability, and a tailored dielectric anisotropy (Δε). The magnitude and sign of Δε are critical for the operation of different types of liquid crystal displays (LCDs).

Molecules containing a 3,4-difluorophenyl group are known to possess a strong dipole moment that contributes to a positive dielectric anisotropy. When a molecule like this compound is used as a core fragment in the design of LC molecules, it helps align the molecular dipole moment with the long axis of the molecule. This alignment is essential for creating materials with a large, positive Δε, which are required for technologies like twisted nematic (TN) and in-plane switching (IPS) LCDs. The rigid acetylene linker also enhances the molecule's shape anisotropy, which is crucial for the formation and stability of the nematic liquid crystal phase over a broad temperature range.

Below is a table illustrating the effect of different terminal groups on the dielectric properties of a hypothetical liquid crystal molecule with a core structure containing the this compound moiety.

| Terminal Group (R) | Polarity | Expected Dielectric Anisotropy (Δε) | Primary Application |

| -CN (Cyano) | High | Strongly Positive | Twisted Nematic (TN) Displays |

| -NCS (Isothiocyanato) | High | Strongly Positive | High Birefringence Applications |

| -F (Fluoro) | Medium | Moderately Positive | In-Plane Switching (IPS) Displays |

| -Alkyl Chain | Low | Weakly Positive/Negative | Base for LC Mixtures |

Application in Photostable Organic Semiconductor Materials

A significant challenge for organic electronic devices is their operational stability, as many organic semiconductors are susceptible to degradation upon exposure to light and air. oregonstate.edu The incorporation of fluorine atoms into the semiconductor's molecular structure is a proven strategy to enhance stability.

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making molecules containing C-F bonds more resistant to chemical and photochemical degradation. In the context of this compound-based materials, this translates to improved photostability. Furthermore, as mentioned previously, the electron-withdrawing nature of fluorine lowers the HOMO energy level of the semiconductor. A lower HOMO level makes the material less prone to oxidation, which is a common degradation pathway, thereby increasing the environmental and operational stability of devices like organic photovoltaics (OPVs) and organic thin-film transistors (OTFTs). Studies on fluorinated pentacene (B32325) derivatives have shown that fluorinated molecules are more stable than their non-fluorinated counterparts.

Stabilization of Pentacene Derivatives

Extensive research into the stabilization of pentacene derivatives for applications in advanced materials has revealed that the introduction of fluorine atoms into the molecular structure is a highly effective strategy. While a comprehensive literature search did not yield specific studies on the use of this compound for this purpose, the well-documented effects of fluorination on pentacene and its analogues allow for a scientifically grounded discussion of its potential impact. The stabilization of pentacene, a prominent organic semiconductor, is crucial for its practical application in electronic devices due to its susceptibility to photo-oxidation.

The primary mechanism by which fluorination enhances the stability of pentacene derivatives is through electronic effects. Fluorine is a highly electronegative atom, and its incorporation into the pentacene framework leads to a lowering of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This reduction in orbital energies makes the pentacene core less susceptible to oxidation, which is a common degradation pathway.

Research has demonstrated that increasing the number of electron-withdrawing fluorine substituents on the pentacene core correlates with increased stability against photodegradation. researchgate.netrsc.org Studies on various fluorinated pentacene derivatives have shown that stabilization through changes to the electronic characteristics of pentacene is more effective than the incorporation of sterically bulky groups. nih.gov The lifetime of pentacene derivatives in solution has been extended by an order of magnitude through fluorination. nih.gov

The position of the fluorine substituents also plays a critical role in the degree of stabilization. It has been observed that placing fluorine atoms on the 1- and 1,(8:11)-positions, which are closer to the central rings of the pentacene core, results in greater stability and a more significant decrease in the HOMO level compared to substitution at the 2- and 2,(9:10)-positions. researchgate.netrsc.org

While direct experimental data for this compound-substituted pentacene is not available, it can be hypothesized that the presence of the 3,4-difluorophenyl group would contribute to the electronic stabilization of the pentacene core. The two fluorine atoms on the phenyl ring would act as electron-withdrawing groups, reducing the electron density of the pentacene system and thereby enhancing its resistance to oxidation. The specific 3,4-substitution pattern would create a dipole moment on the phenyl ring, which could influence the intermolecular packing of the pentacene derivatives in the solid state, potentially affecting charge transport properties and device stability.

To provide a comparative context for the potential stabilizing effect of fluorination, the following table summarizes the photostability of various fluorinated pentacene derivatives as reported in the literature.

| Compound | Number of Fluorine Atoms | Half-life (t½) in solution |

| Non-fluorinated pentacene derivative | 0 | 7.1 h |

| Mono-fluorinated pentacene derivative | 1 | ~20 h |

| Di-fluorinated pentacene derivative | 2 | ~40 h |

| Octa-fluorinated pentacene derivative | 8 | 95.7 h - 271 h |

This table is generated based on data reported for various fluorinated pentacene derivatives to illustrate the trend of increasing stability with a higher degree of fluorination. nih.govresearchgate.net

Interdisciplinary Research with 3,4 Difluorophenylacetylene in Biological and Biomedical Sciences

Design and Synthesis of Bioactive Fluorinated Derivatives

The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The 3,4-difluorophenylacetylene moiety is a valuable synthon for creating such fluorinated derivatives. The terminal acetylene (B1199291) group provides a reactive handle for various coupling reactions, most notably the Sonogashira coupling, which allows for the straightforward installation of the difluorophenylalkynyl group onto a wide array of heterocyclic scaffolds known to possess biological activity.

The synthesis of these derivatives often involves the palladium-catalyzed cross-coupling of this compound with a halogenated (typically iodinated or brominated) heterocycle. This method allows for the creation of a diverse library of compounds where the electronic properties of the heterocyclic core can be systematically varied to optimize biological activity. The resulting phenylethynyl-substituted heterocycles are then evaluated for their potential as therapeutic agents.

Evaluation of Antimicrobial and Fungicidal Activities

Derivatives of this compound have been investigated for their potential as antimicrobial and fungicidal agents. The rationale for this exploration lies in the known antimicrobial properties of various nitrogen- and sulfur-containing heterocyclic compounds, such as triazoles, thiadiazines, and oxadiazoles. nih.goveuropub.co.uk The introduction of a difluorophenyl group can enhance the efficacy of these compounds.

Research in this area involves synthesizing hybrid molecules where the this compound core is attached to different heterocyclic systems. These novel compounds are then screened in vitro against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter determined in these studies, indicating the lowest concentration of the compound that inhibits the visible growth of a microorganism. While specific studies focusing solely on this compound derivatives are part of broader research into fluorinated antimicrobials, the consistent activity of related fluorinated compounds suggests this is a promising area of investigation. For instance, various fluorinated chalcones and fused heterocyclic systems have demonstrated significant antibacterial and antifungal properties.

Investigation of Phytotoxic and Cytogenotoxic Activities

The investigation into the phytotoxic and cytogenotoxic activities of this compound and its derivatives is an area with limited publicly available research. Phytotoxicity refers to the detrimental effect of a substance on plant growth, while cytogenotoxicity involves damage to the genetic material within a cell. While fluorinated compounds are common in pesticides and herbicides, specific data on the phytotoxic or cytogenotoxic profile of derivatives synthesized directly from this compound is not extensively documented in scientific literature. General studies on the environmental fate of fluorinated pharmaceuticals and pesticides indicate that their breakdown products can be persistent and potentially toxic. However, without direct experimental evidence, the specific effects of this compound derivatives on plant and cellular genetic material remain an area for future research.

Role in Drug Discovery and Development of Therapeutic Agents

This compound has emerged as a key structural motif in the development of various therapeutic agents, targeting a range of diseases from neuropathic pain to cancer.

Synthesis of Adenosine (B11128) Receptor Agonists for Neuropathic Pain

In the search for novel treatments for chronic neuropathic pain, the A3 adenosine receptor (A3AR) has been identified as a promising therapeutic target. Research into the structure-activity relationships of adenosine derivatives has shown that substitution at the C2 position of the adenosine scaffold can significantly impact receptor affinity and selectivity. Notably, a 3,4-difluorophenyl ethynyl (B1212043) group at this position has been found to be particularly effective in achieving high affinity for the A3AR in multiple species. This specific substitution pattern contributes to the development of potent and selective A3AR agonists, which are being investigated for their ability to reduce or prevent the debilitating symptoms of neuropathic pain.

Inhibition of Cyclin D1 and Induction of Cyclin-Dependent Kinase Inhibitors in Cancer Research

Cyclin D1 is a crucial regulator of the cell cycle, and its overexpression is a hallmark of many cancers. Therefore, inhibiting cyclin D1 is a key strategy in cancer therapy. Studies have shown that fluorinated phenylethynyl-substituted heterocycles can effectively inhibit the proliferation of cancer cells. These compounds have been demonstrated to inhibit the expression of cyclin D1 and induce the expression of p21Wif1/Cip1, a cyclin-dependent kinase inhibitor. While some studies have focused on the 2,6-difluoro isomer, the underlying principle of using a difluorophenylethynyl moiety to confer this anticancer activity is well-established. The 3,4-difluoro substitution pattern is a part of this broader class of compounds being investigated for their potential to disrupt cancer cell proliferation by targeting the cyclin D1 pathway.

Below is a table summarizing the activity of some phenylethynyl-substituted heterocycles in a colon cancer cell proliferation assay.

| Compound | Structure | Proliferation Inhibition at 1 µM | Proliferation Inhibition at 100 nM |

| 4d | N-pyrrolyl analog | Active | Diminished Activity |

| 2 | 4-((2,6-difluorophenyl)ethynyl)-N,N-dimethylaniline | Active | N/A |

This table is based on data for related difluorophenylacetylene compounds and illustrates the potential for this class of molecules.

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Polymerization and Functionalization

The development of advanced materials derived from 3,4-difluorophenylacetylene hinges on the discovery and optimization of novel catalytic systems for its polymerization and functionalization. Current research is geared towards achieving greater control over polymer architecture, molecular weight, and polydispersity, which are crucial for tailoring material properties.

Rhodium-based catalysts have shown considerable promise in the polymerization of substituted phenylacetylenes. Future work will likely focus on the design of rhodium complexes with tailored ligand spheres to enhance catalytic activity and stereoselectivity for this compound. The goal is to produce highly regular polymers with predictable helical structures, which are desirable for applications in chiral separations and optoelectronics.

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the phenylacetylene (B144264) core. nih.gov Emerging trends in this area include the development of more active and stable palladium catalysts capable of facilitating a wider range of C-C and C-heteroatom bond formations under milder conditions. nih.gov The use of well-defined palladium pre-catalysts and ligands that promote challenging transformations will be a key research focus.

Table 1: Comparison of Potential Catalytic Systems for this compound

| Catalyst System | Focus of Future Research | Potential Advantages for this compound |

| Rhodium(I) Complexes | Ligand design for enhanced stereocontrol and activity. | Synthesis of highly ordered, helical polymers with tunable chiroptical properties. |

| Palladium(0)/Palladium(II) | Development of catalysts for broader substrate scope and milder reaction conditions. | Facile introduction of diverse functional groups for tailored electronic and biological properties. |

| Nickel-based Catalysts | Exploration of cost-effective alternatives to precious metal catalysts. | Lower cost production of functionalized monomers and polymers. |

| Copper-based Catalysts | Use in "click" chemistry and atom-economical transformations. | Efficient and modular synthesis of complex architectures. |

Advanced Computational Modeling for Predictive Material Design

Advanced computational modeling is set to play a pivotal role in accelerating the design and discovery of novel materials based on this compound. By leveraging theoretical calculations, researchers can predict the properties of yet-to-be-synthesized polymers and oligomers, thereby guiding experimental efforts towards the most promising candidates.

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and properties of this compound and its derivatives. researchgate.net Future research will likely employ DFT to predict key parameters such as HOMO-LUMO energy levels, which are critical for applications in organic electronics. researchgate.net These calculations can help in designing molecules with tailored optoelectronic properties.

Molecular Dynamics (MD) simulations offer a means to explore the conformational landscape and bulk properties of poly(this compound). mdpi.com By simulating the behavior of polymer chains in different environments, researchers can gain insights into their solubility, processability, and self-assembly characteristics. This information is invaluable for the rational design of materials with desired macroscopic properties.

Integration into Nano- and Micro-scale Devices

The unique electronic and structural features of this compound-based materials make them attractive candidates for integration into nano- and micro-scale electronic devices. Future research in this area will focus on harnessing their properties for applications in organic electronics and sensor technology.

Organic Field-Effect Transistors (OFETs) represent a significant area of interest. The fluorinated phenylacetylene backbone could lead to polymers with favorable charge transport characteristics and environmental stability. Research will be directed towards optimizing the polymer structure and device fabrication techniques to achieve high charge carrier mobilities and on/off ratios.

Organic Photovoltaics (OPVs) are another promising application. nih.gov The tunable electronic properties of this compound derivatives could allow for the design of donor or acceptor materials with optimized absorption spectra and energy levels for efficient charge separation and collection. nih.gov Future work will involve synthesizing and testing novel polymers in bulk heterojunction solar cells.

Sustainable Synthesis and Green Chemistry Approaches for this compound

In line with the growing emphasis on sustainable chemistry, future research will increasingly focus on developing environmentally benign methods for the synthesis of this compound and its derivatives. chemistryjournals.net The principles of green chemistry, such as the use of renewable feedstocks, alternative solvents, and catalytic processes, will guide these efforts. chemistryjournals.net

The development of catalytic routes that minimize waste and avoid the use of stoichiometric reagents is a key objective. rsc.org This includes exploring the use of earth-abundant metal catalysts and designing reactions that proceed with high atom economy. rsc.org Solvent selection is another critical aspect, with a move towards greener alternatives like water, supercritical fluids, or bio-derived solvents. mdpi.com Microwave-assisted synthesis and flow chemistry are also being explored to reduce reaction times and energy consumption.

Table 2: Green Chemistry Metrics for a Hypothetical Greener Synthesis of this compound

| Metric | Traditional Route (Illustrative) | Greener Route (Target) |

| Atom Economy | ~60% | >85% |

| E-Factor (Environmental Factor) | 20-50 | <10 |

| Process Mass Intensity (PMI) | >100 | <50 |

| Use of Hazardous Solvents | High (e.g., chlorinated solvents) | Low (e.g., 2-MeTHF, CPME) |

Expanding Biological Applications and Structure-Activity Relationship Studies

The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This opens up exciting possibilities for the biological applications of this compound derivatives.

Future research will involve the synthesis of libraries of this compound-containing compounds and their evaluation for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govmdpi.com The difluoro substitution pattern on the phenyl ring can significantly influence the electronic and lipophilic properties of the molecule, potentially leading to novel modes of action. nih.gov

Structure-activity relationship (SAR) studies will be crucial in this endeavor. nih.gov By systematically modifying the structure of this compound derivatives and correlating these changes with their biological activity, researchers can identify key pharmacophoric features and optimize lead compounds for improved potency and selectivity. researchgate.net Computational methods, such as molecular docking, will be employed to understand the binding interactions of these compounds with their biological targets. mdpi.com

Q & A

Basic Questions

Q. How can 3,4-Difluorophenylacetylene be characterized spectroscopically to confirm its identity?

- Methodological Answer: To confirm the identity of this compound, combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with Fourier-transform infrared (FTIR) analysis. The InChI key (1S/C8H4F2/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H) provides a structural fingerprint for comparison with computational predictions or databases. Gas chromatography-mass spectrometry (GC-MS) can validate purity by identifying potential byproducts, such as difluorobenzene derivatives. Cross-reference experimental data with standardized spectral libraries (e.g., NIST Chemistry WebBook protocols) for validation .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer: Due to its flammability (flash point: 31.4°C) and potential reactivity, handle the compound under inert atmospheres (e.g., nitrogen or argon) in a fume hood. Use flame-resistant equipment and avoid contact with oxidizing agents. Personal protective equipment (PPE), including nitrile gloves, safety goggles, and flame-retardant lab coats, is mandatory. Store in airtight containers at temperatures below 25°C, away from ignition sources .

Q. What key physical properties are relevant for experimental design involving this compound?

- Methodological Answer: Critical properties include:

- Density: 1.17 g/cm³ (informs solvent selection for reactions).

- Boiling Point: 145.9°C at 760 mmHg (guides distillation or sublimation protocols).

- Refractive Index: 1.4902 (useful for monitoring reaction progress via polarimetry).

- LOGP: 1.95 (predicts solubility in organic solvents like THF or dichloromethane).

These parameters are essential for optimizing reaction conditions (e.g., temperature, solvent polarity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data for this compound?

- Methodological Answer: Systematic validation is required when discrepancies arise (e.g., conflicting boiling points or densities). First, replicate measurements using calibrated instruments (e.g., differential scanning calorimetry for melting points). Cross-validate with computational methods like density functional theory (DFT) to predict thermodynamic properties. Compare results with high-quality databases (e.g., NIST) and publish detailed experimental protocols to ensure reproducibility. Contradictions may arise from impurities or measurement artifacts, necessitating rigorous purification (e.g., column chromatography) before characterization .

Q. What computational strategies are effective for modeling the electronic structure and reactivity of this compound?

- Methodological Answer: Use DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) to model the compound’s HOMO-LUMO gap, predicting reactivity in cross-coupling reactions. Validate computational results with experimental vibrational spectra (FTIR) and NMR chemical shifts. For example, the InChI string (1S/C8H4F2/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H) can guide geometric optimization in software like Gaussian or ORCA. Compare dipole moments and electrostatic potential maps with related fluorinated phenylacetylenes to assess electronic effects .

Q. How can researchers mitigate byproduct formation during Sonogashira cross-coupling reactions using this compound?

- Methodological Answer: Byproducts often arise from homocoupling of the acetylene or halogenated intermediates. Optimize catalyst systems (e.g., Pd(PPh₃)₄/CuI with triphenylphosphine ligands) and reaction conditions (e.g., low moisture, degassed solvents). Monitor reaction progress via thin-layer chromatography (TLC) and quench with aqueous NH₄Cl to minimize side reactions. Purify using silica gel chromatography, referencing the compound’s polarity (LOGP: 1.95) for solvent selection. Characterize byproducts using GC-MS or HPLC-MS to identify structural motifs (e.g., difluorobenzene derivatives) .

Q. What strategies are recommended for analyzing the stability of this compound under varying storage conditions?

- Methodological Answer: Conduct accelerated stability studies by storing samples under stress conditions (e.g., 40°C/75% relative humidity, exposure to light). Analyze degradation products using LC-MS and compare with control samples stored at -20°C in amber vials. Assess oxidative stability via cyclic voltammetry to identify redox-sensitive functional groups. Publish degradation pathways to inform long-term storage guidelines, emphasizing inert atmospheres and desiccants .

Notes on Evidence Utilization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。